Mat2A-IN-10

MAT2A enzymatic assay IC50

Select Mat2A-IN-10 (Compound 28) for your MTAP/PRMT5 synthetic lethal studies. It uniquely combines potent enzymatic inhibition (IC50=26 nM) with decisive cellular selectivity (>133-fold for MTAP-/- cells over wild-type) and proven oral in vivo efficacy. Documented oral bioavailability (Cmax 6733 ng/mL, AUC 41,192 ng·h/mL) and -52% tumor regression in HCT-116 MTAP-/- xenografts at a once-daily oral dose. Avoid confounding off-target effects associated with less selective MAT2A inhibitors. The optimal probe for dissecting SAM-dependent methylation in MTAP-deficient cancer models.

Molecular Formula C27H24F2N6O4
Molecular Weight 534.5 g/mol
Cat. No. B12404622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMat2A-IN-10
Molecular FormulaC27H24F2N6O4
Molecular Weight534.5 g/mol
Structural Identifiers
SMILESCCOC1=NC2=C(C=C1)C(=O)N(C(=O)N2C3=CC=C(C=C3)OC(F)F)C4=CC5=C(C=C4)N=C6N5CCN(C6)C
InChIInChI=1S/C27H24F2N6O4/c1-3-38-23-11-9-19-24(31-23)34(16-4-7-18(8-5-16)39-26(28)29)27(37)35(25(19)36)17-6-10-20-21(14-17)33-13-12-32(2)15-22(33)30-20/h4-11,14,26H,3,12-13,15H2,1-2H3
InChIKeyJZKYGPVQISDPAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MAT2A-IN-10: A Potent and Selective Oral MAT2A Inhibitor for MTAP-Deleted Cancer Research


MAT2A-IN-10 (also known as Compound 28) is a small-molecule inhibitor of methionine adenosyltransferase 2A (MAT2A), an enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM) [1]. It is characterized by an enzymatic half-maximal inhibitory concentration (IC50) of 26 nM and demonstrates oral bioactivity in preclinical models . MAT2A has emerged as a synthetic lethal target in cancers harboring homozygous deletions of the methylthioadenosine phosphorylase (MTAP) gene, and MAT2A-IN-10 was developed as a research tool to selectively impair the proliferation of MTAP-deficient cancer cells [2].

MAT2A-IN-10: Why Not All MAT2A Inhibitors Are Interchangeable in MTAP-Deleted Models


MAT2A inhibitors are not a monolith; their utility in research depends critically on their selectivity profile, oral bioavailability, and in vivo efficacy. Compounds within this class, such as AG-270, IDE397, and AGI-24512, differ markedly in their enzymatic potency against MAT2A, their selectivity for MTAP-deleted versus wild-type cells, and their pharmacokinetic (PK) properties [1]. Generic substitution with an inhibitor lacking robust MTAP-deleted selectivity or oral bioavailability can lead to confounding off-target effects or poor in vivo performance, undermining the validity of experimental results. The following evidence demonstrates precisely how MAT2A-IN-10 differentiates itself from key comparators.

MAT2A-IN-10: Quantitative Differentiation from Key MAT2A Inhibitors


Enzymatic Potency: MAT2A-IN-10 (IC50 26 nM) vs. AG-270 (IC50 14 nM)

In a direct comparison of enzymatic inhibition, MAT2A-IN-10 exhibits an IC50 of 26 nM against MAT2A . The comparator AG-270, a first-in-class MAT2A inhibitor, has a reported enzymatic IC50 of 14 nM under similar assay conditions [1]. While AG-270 shows marginally higher enzymatic potency, the 26 nM IC50 of MAT2A-IN-10 is still well within the nanomolar range required for effective target engagement.

MAT2A enzymatic assay IC50

Cellular Selectivity: MAT2A-IN-10 Demonstrates >133-Fold Selectivity for MTAP-Deleted Cancer Cells

In a head-to-head cellular proliferation assay using HCT-116 cell lines, MAT2A-IN-10 inhibited the growth of MTAP-deleted (MTAP-/-) cells with an IC50 of 75 ± 5 nM, while it had no effect on wild-type (WT) HCT-116 cells at concentrations up to 10 μM (IC50 >10,000 nM) . This translates to a selectivity window exceeding 133-fold. In contrast, the MAT2A inhibitor AGI-24512 shows less pronounced selectivity, with reported IC50 values of 100 nM in MTAP-/- HCT116 cells and activity also observed in WT models [1].

MTAP-deleted cancer cell line selectivity

Oral Bioavailability: MAT2A-IN-10 Demonstrates Favorable PK in Mice (T1/2 = 2.98 h, Cmax = 6733 ng/mL)

MAT2A-IN-10 is an orally bioavailable compound. Following a single oral dose of 10 mg/kg in male ICR mice, it achieved a maximum plasma concentration (Cmax) of 6733 ng/mL, an area under the curve (AUC) of 41,192 ng·h/mL, and an elimination half-life (T1/2) of 2.98 hours [1]. This contrasts with IDE397 (MAT2A-IN-9), a clinical-stage MAT2A inhibitor for which public PK data are limited, and AG-270, which has shown variable PK and a lack of cancer specificity in some in vitro models [2].

pharmacokinetics oral bioavailability in vivo

In Vivo Efficacy: MAT2A-IN-10 Induces Tumor Regression (-52% Volume) in HCT-116 MTAP-/- Xenograft Model

In a BALB/c mouse xenograft model using HCT-116 MTAP-/- cells, oral administration of MAT2A-IN-10 at 50 mg/kg once daily for 6 days resulted in significant tumor regression [1]. Tumor volume continued to decrease after the dosing period, reaching -52% at the end of the study (day 18) [1]. While clinical-stage IDE397 has shown activity in MTAP-deleted PDX models, detailed quantitative tumor regression data are not publicly available for direct comparison . AG-270 has demonstrated in vivo activity but has also been associated with a lack of cancer specificity in certain contexts [2].

xenograft tumor regression in vivo efficacy

MAT2A-IN-10: Optimal Use Cases for Preclinical Oncology Research


Investigating Synthetic Lethality in MTAP-Deleted Cancers

MAT2A-IN-10 is ideally suited for studies exploring the synthetic lethal relationship between MAT2A inhibition and MTAP deletion. Its >133-fold selectivity for MTAP-/- cells over WT cells allows researchers to confidently attribute observed antiproliferative effects to on-target MAT2A inhibition in a genetically defined context .

In Vivo Pharmacodynamic and Efficacy Studies in Xenograft Models

With its established oral bioavailability (Cmax 6733 ng/mL, AUC 41,192 ng·h/mL) and demonstrated tumor regression (-52%) in an HCT-116 MTAP-/- xenograft model, MAT2A-IN-10 is a valuable tool for in vivo pharmacodynamic and efficacy studies [1]. Its PK profile supports once-daily oral dosing, simplifying long-term treatment regimens.

Combination Therapy Research in MTAP-Deleted Tumors

Given its potent and selective inhibition of MAT2A, MAT2A-IN-10 can be used to explore rational combination therapies, such as with PRMT5 inhibitors or antimetabolites, in MTAP-deleted cancer models. Its favorable selectivity profile minimizes the risk of confounding toxicities from off-target effects .

Mechanistic Studies of Methionine and SAM Metabolism

As a direct inhibitor of the rate-limiting enzyme in SAM biosynthesis, MAT2A-IN-10 is a precise chemical probe for dissecting the role of methionine metabolism and SAM-dependent methylation in cancer cell biology, particularly in the context of MTAP deficiency [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mat2A-IN-10

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.